

Octylamine: A Comprehensive Technical Guide on its Discovery, Synthesis, and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Octylamine sulfamate*

Cat. No.: *B15189938*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octylamine, a primary aliphatic amine with an eight-carbon chain, has been a compound of interest in various scientific and industrial fields. This technical guide provides an in-depth exploration of the discovery and history of octylamine, detailed experimental protocols for its synthesis, a comprehensive summary of its physicochemical and spectroscopic data, and a visualization of a key synthetic workflow. While the precise moment of its discovery is not well-documented, its existence is a direct result of the foundational work on amine synthesis in the 19th century. This document serves as a valuable resource for researchers and professionals engaged in organic synthesis, drug development, and materials science.

Discovery and History

The specific discovery of octylamine, including the individual credited with its first synthesis and the exact date, is not clearly documented in the historical scientific literature. Its history is intrinsically linked to the broader development of synthetic methods for primary amines during the 19th century. The pioneering work of chemists such as Charles-Adolphe Wurtz, who first prepared methylamine in 1849, and August Wilhelm von Hofmann, who developed the Hofmann rearrangement, laid the fundamental groundwork for the synthesis of a wide array of amines.

The Gabriel synthesis, developed by Siegmund Gabriel in 1887, provided a reliable method for the preparation of primary amines, avoiding the over-alkylation often encountered in other methods. It is highly probable that octylamine was first synthesized by applying these established methods, such as the reaction of octyl halides with ammonia or the Gabriel synthesis using an octyl halide, to create the eight-carbon primary amine. The industrial production of octylamine and other fatty amines gained prominence with the development of catalytic amination of alcohols, a process that remains a cornerstone of their synthesis today.

Physicochemical and Spectroscopic Data

A comprehensive collection of quantitative data for octylamine is crucial for its application in research and industry. The following tables summarize its key physical, chemical, and spectroscopic properties.

Table 1: Physical and Chemical Properties of Octylamine

Property	Value	Reference
Molecular Formula	C ₈ H ₁₉ N	[1]
Molecular Weight	129.24 g/mol	[1]
Appearance	Colorless to pale yellow liquid with an ammonia-like odor	[2]
Melting Point	-5 to -1 °C	[3]
Boiling Point	175-177 °C	[3]
Density	0.782 g/mL at 25 °C	[3]
Refractive Index (n ²⁰ /D)	1.429	[3]
pKa	10.65 at 25 °C	[4]
Solubility in water	0.32 g/L	[2]
Solubility in organic solvents	Soluble in ethanol and ether	[2]

Table 2: Spectroscopic Data of Octylamine

Spectrum Type	Key Peaks/Signals	Reference
¹ H NMR (in CDCl ₃)	Signals corresponding to the eight-carbon chain and the amine protons.	[5][6]
¹³ C NMR (in CDCl ₃)	Signals corresponding to the eight distinct carbon atoms in the alkyl chain.	[2][7]
Infrared (IR) Spectrum	Characteristic N-H stretching bands for a primary amine around 3300 cm ⁻¹ .	[7][8]
Mass Spectrum (MS)	Molecular ion peak and fragmentation pattern consistent with an eight-carbon primary amine.	[6][9]

Experimental Protocols

Detailed methodologies for the synthesis of octylamine are essential for its practical application in the laboratory. Below are protocols for two common synthetic routes.

Gabriel Synthesis of n-Octylamine

This method provides a high yield of the primary amine with minimal byproducts.

Materials:

- Potassium phthalimide
- n-Octyl bromide
- Hydrazine hydrate or a strong acid/base for hydrolysis
- Solvent (e.g., DMF)
- Standard laboratory glassware and purification apparatus

Procedure:

- **N-Alkylation of Potassium Phthalimide:** In a round-bottom flask, dissolve potassium phthalimide in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF). Add n-octyl bromide to the solution.
- **Reaction:** Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Hydrolysis:** After the reaction is complete, cool the mixture to room temperature. The phthalimide group can be removed by either acidic or basic hydrolysis, or more commonly, by hydrazinolysis. For hydrazinolysis, add hydrazine hydrate to the reaction mixture and reflux for a few hours. This will precipitate phthalhydrazide.
- **Work-up and Purification:** After cooling, acidify the mixture with concentrated HCl to precipitate any remaining phthalhydrazide and dissolve the desired octylamine as its hydrochloride salt. Filter the mixture to remove the solid precipitate. Make the filtrate basic with a strong base (e.g., NaOH) to liberate the free octylamine.
- **Extraction and Isolation:** Extract the aqueous solution with an organic solvent (e.g., diethyl ether). Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield n-octylamine. Further purification can be achieved by distillation.

Reductive Amination of Octanal

This method involves the reaction of an aldehyde with ammonia in the presence of a reducing agent.

Materials:

- Octanal
- Ammonia (in a suitable solvent like methanol)
- Reducing agent (e.g., sodium borohydride, NaBH₄)
- Methanol

- Standard laboratory glassware and purification apparatus

Procedure:

- **Imine Formation:** In a round-bottom flask, dissolve octanal in methanol. Cool the solution in an ice bath and bubble ammonia gas through the solution or add a solution of ammonia in methanol. This will form the corresponding imine in situ.
- **Reduction:** While maintaining the cool temperature, slowly add a reducing agent, such as sodium borohydride, in portions to the reaction mixture. The imine will be reduced to the primary amine.
- **Reaction Monitoring:** The reaction progress can be monitored by TLC or GC-MS to ensure the complete conversion of the aldehyde.
- **Work-up:** Once the reaction is complete, carefully quench any excess reducing agent by the slow addition of water. Remove the methanol under reduced pressure.
- **Extraction and Purification:** Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over an anhydrous drying agent, and remove the solvent to obtain the crude octylamine. The product can be further purified by distillation.

Visualizations

As no specific biological signaling pathway involving octylamine has been prominently identified in the literature, the following diagram illustrates a key experimental workflow for its synthesis.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. Page loading... [wap.guidechem.com]
- 3. OCTYL AMINE - Ataman Kimya [atamanchemicals.com]
- 4. Octylamine | 111-86-4 [amp.chemicalbook.com]
- 5. Octylamine(111-86-4) 1H NMR [m.chemicalbook.com]
- 6. Octylamine | C8H19N | CID 8143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. Amine - Wikipedia [en.wikipedia.org]
- 9. 1-Octanamine, n-octyl- [webbook.nist.gov]
- To cite this document: BenchChem. [Octylamine: A Comprehensive Technical Guide on its Discovery, Synthesis, and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15189938#discovery-and-history-of-octylamine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com